

Discovery and history of Psi-DOM

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Discovery and History of the PSI Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Plexin-Semaphorin-Integrin (PSI) domain is a conserved, cysteine-rich structural motif found in the extracellular region of a diverse range of signaling proteins, including plexins, semaphorins, integrins, and the MET receptor tyrosine kinase. Initially characterized as a structural module, recent discoveries have unveiled a critical enzymatic function of the PSI domain as a protein disulfide isomerase (PDI). This activity is essential for the correct folding, maturation, and subsequent biological function of its host proteins. This guide provides a comprehensive overview of the discovery, structure, and function of the PSI domain, with a particular focus on its PDI activity and its role in key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Discovery and History

The PSI domain was first identified as a conserved cysteine-rich module present in plexins, semaphorins, and integrins, hence its name.[1] Initially, its function was thought to be primarily structural, contributing to the overall architecture of these receptor proteins.[1] For instance, in the MET receptor, the PSI domain was proposed to act as a wedge, ensuring the correct positioning of the ligand-binding SEMA domain.[1]

A significant breakthrough in understanding the PSI domain's function came with the discovery of its intrinsic protein disulfide isomerase (PDI) activity. This enzymatic function was first



demonstrated for the PSI domain of integrin β subunits and later for the MET receptor.[2][3] This finding revealed that the PSI domain is not merely a static structural element but an active enzymatic module crucial for the proper disulfide bonding and maturation of its host protein.[3] The PDI activity of the PSI domain is conferred by the presence of one or two conserved CXXC motifs, which are characteristic active sites of PDI family enzymes.[3][4]

Structure of the PSI Domain

The PSI domain is a relatively small, cysteine-rich domain of approximately 50 amino acids.[5] Its structure is characterized by a cysteine knot, with short regions of secondary structure, including a three-stranded antiparallel beta-sheet and two alpha-helices.[1] All eight conserved cysteines are involved in disulfide bonds, contributing to the stability of the domain.[1] A structurally conserved core, comprising the N-terminal half of the domain, has been identified through comparisons between the PSI domains of different proteins like Sema4D and the MET receptor.[1]

Functional Significance: Protein Disulfide Isomerase (PDI) Activity

The most significant function attributed to the PSI domain is its protein disulfide isomerase (PDI) activity. This enzymatic activity is critical for the correct folding and maturation of the proteins in which the PSI domain is found.

Role in MET Receptor Maturation

In the MET receptor, the PSI domain's PDI activity is essential for the cleavage of the 175 kDa precursor protein into the mature α (50 kDa) and β (145 kDa) chains.[6] Deletion of the PSI domain or mutation of its CXXC motifs to AXXA or SXXS impairs this cleavage, leading to the accumulation of the uncleaved, constitutively phosphorylated precursor in the Golgi apparatus. [6] This improperly matured receptor is unable to transduce signals upon binding of its ligand, hepatocyte growth factor (HGF), thereby hampering biological responses such as cell growth and epithelial-to-mesenchymal transition.[3][6]

Role in Integrin Function



The PSI domain in integrin β subunits also exhibits PDI-like activity, which is crucial for regulating integrin activation.[2][4] This activity is required for the optimal conformation of the integrin, which in turn affects its ability to bind to ligands such as fibrinogen.[2][4] Inhibition of the integrin PSI domain's PDI-like activity has been shown to reduce platelet aggregation and thrombus formation, highlighting its potential as a target for antithrombotic therapies.[2][4]

Quantitative Data on PSI Domain PDI Activity

The PDI activity of the PSI domain has been quantified using various assays, with the scrambled RNase assay being a common method. The binding affinity of the MET extracellular domain (which includes the PSI domain) to scrambled RNase A has been determined to be approximately $0.3 \pm 0.1 \, \mu M.$ [7] The PDI activity of the MET extracellular domain is comparable to that of integrin α IIb β 3 and the isolated PSI domain of integrin β 3.[7]

| Protein/Domain | Assay | Parameter | Value | Reference |
|--------------------------------|---------------------------|-----------------------------|---|-----------|
| MET Extracellular Domain | Fluorescence Quenching | KD for scrambled RNase A | ~0.3 ± 0.1 μM | [7] |
| MET Extracellular Domain | Scrambled RNase Assay | PDI Activity | Comparable to ITGA2B3 and ITGB3 PSI | [7] |
| Integrin β3 rPSI | Scrambled RNase Assay | PDI Activity | Concentration- dependent | [8] |
| Integrin β1 rPSI | Scrambled RNase Assay | PDI Activity | Concentration- dependent | [8] |
| Integrin β2 rPSI | Scrambled RNase Assay | PDI Activity | Concentration- dependent | [8] |

Table 1: Quantitative Analysis of PSI Domain PDI Activity. This table summarizes the reported binding affinity and relative PDI activity of the PSI domain in the MET receptor and various integrin subunits.

Experimental Protocols



Scrambled Ribonuclease A (RNase A) Isomerase Assay

This assay measures the ability of a protein with PDI activity to refold scrambled, inactive RNase A into its native, active form. The regained RNase A activity is then quantified.

Principle:

Scrambled RNase A, which has random disulfide bonds, is inactive. A PDI enzyme will catalyze the rearrangement of these disulfide bonds to the correct native configuration, thus restoring the enzymatic activity of RNase A. The activity of the refolded RNase A is measured by its ability to hydrolyze a substrate, such as cyclic cytidine monophosphate (cCMP) or high-molecular-weight RNA. The rate of substrate hydrolysis is proportional to the amount of active RNase A, and therefore reflects the PDI activity of the sample.[9]

Materials:

- Scrambled RNase A (commercially available or prepared by reduction and reoxidation of native RNase A)[10]
- Native RNase A (for standard curve)
- Protein of interest with putative PDI activity (e.g., purified PSI domain or extracellular domain of a receptor)
- Assay Buffer: 50 mM Sodium Phosphate, 5 mM EDTA, pH 7.5[10]
- Dithiothreitol (DTT)[10]
- RNase A substrate:
 - Option A: High-molecular-weight RNA solution (e.g., 0.0083% w/v in 50 mM Tris-HCl, 25 mM KCl, 5 mM MgCl2, pH 7.5)[10]
 - Option B: Cyclic cytidine monophosphate (cCMP)[9]
- Spectrophotometer

Procedure:



- Preparation of Scrambled RNase A: If not using a commercial source, scrambled RNase A
 can be prepared by dissolving native RNase A in a denaturing and reducing buffer (e.g.,
 containing guanidinium chloride and DTT), followed by dialysis to allow for random disulfide
 bond formation upon reoxidation.[9]
- PDI Reaction: a. Prepare a reaction mixture containing the assay buffer, DTT (e.g., 1 mM), and the scrambled RNase A (e.g., 0.05% w/v).[10] b. Add the protein sample containing PDI activity (e.g., 0.02 mg/ml of PDI as a positive control, or the experimental sample).[10] c. Incubate the reaction at 30°C.[10] d. At various time points (e.g., 1, 5, 10, 20, 45, 75, 90, 120, and 180 minutes), take aliquots of the reaction mixture.[11]
- RNase Activity Measurement: a. Add the aliquot from the PDI reaction to the RNase A substrate solution. b. Immediately monitor the change in absorbance at 260 nm (for RNA) or 296 nm (for cCMP) over a few minutes using a spectrophotometer.[10][11] c. Calculate the rate of change in absorbance (ΔA/minute).
- Data Analysis: a. Create a standard curve using known concentrations of native RNase A to
 correlate the rate of absorbance change to RNase A activity units. b. Convert the rates
 obtained from the experimental samples to units of RNase A activity. c. Plot the RNase A
 activity (or percentage of refolded RNase A) against time to determine the rate of the PDIcatalyzed refolding reaction.

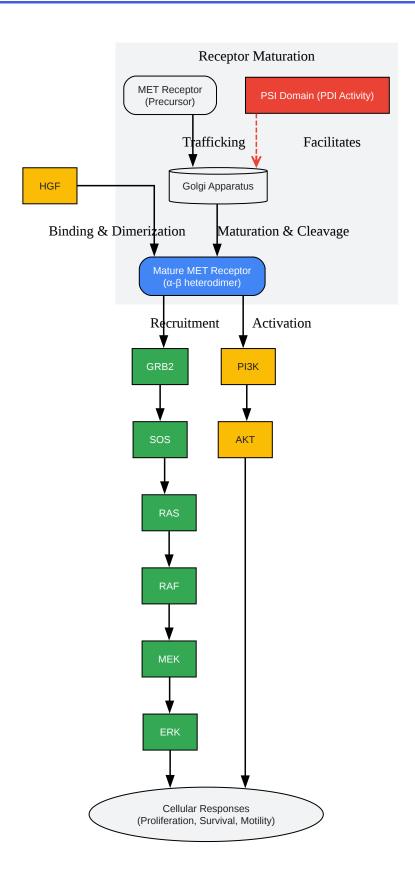
Signaling Pathways Involving the PSI Domain

The PSI domain is an integral part of several critical signaling pathways. Its structural integrity and enzymatic activity are essential for the proper function of the receptors involved.

MET Receptor Signaling Pathway

The MET receptor, upon binding to its ligand HGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling events that regulate cell proliferation, survival, motility, and invasion.[12] The PSI domain's role is upstream of these events, ensuring the proper maturation and cell surface expression of the receptor.[3]





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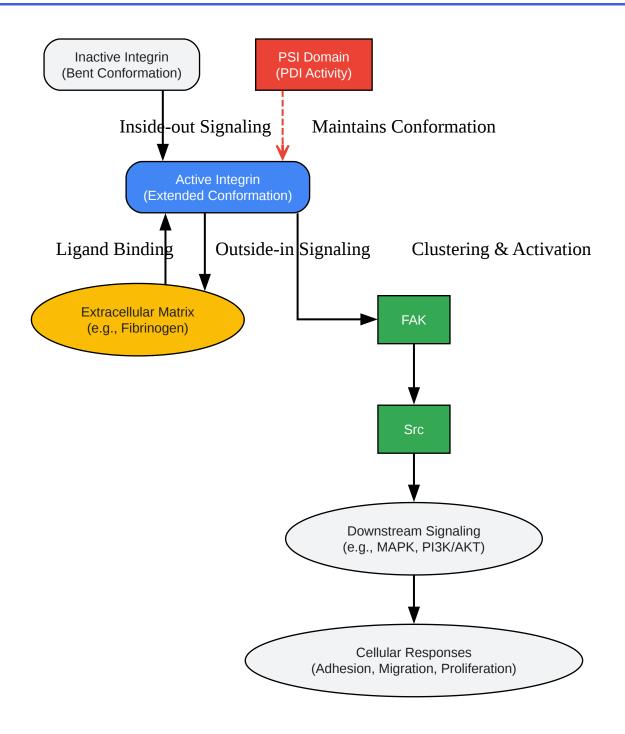


Figure 1: MET Receptor Signaling Pathway. The PSI domain's PDI activity is crucial for the maturation of the MET receptor precursor in the Golgi apparatus.

Integrin Signaling Pathway

Integrins are heterodimeric receptors that mediate cell-matrix and cell-cell adhesion. Their activation involves a conformational change from a bent, low-affinity state to an extended, high-affinity state. The PSI domain in the β subunit plays a role in this conformational change, and its PDI activity is thought to be important for maintaining the optimal structure for ligand binding.





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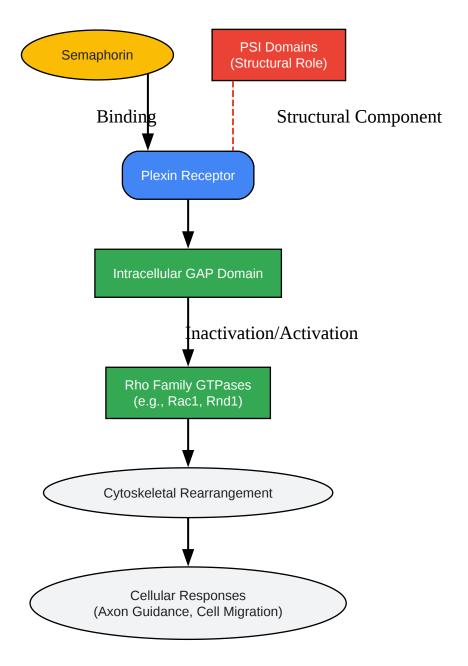
Figure 2: Integrin Activation and Signaling. The PSI domain's PDI activity contributes to the proper conformation of the active integrin receptor.

Plexin-Semaphorin Signaling Pathway

Plexins are receptors for semaphorins, a large family of signaling proteins involved in neuronal guidance, angiogenesis, and immune responses. The extracellular domain of plexins contains



one or more PSI domains. While a direct enzymatic role for the PSI domain in plexin signaling is less characterized, it is crucial for the overall structure and ligand-binding capabilities of the receptor.



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Figure 3: Plexin-Semaphorin Signaling. The PSI domains in plexin receptors are important structural components for ligand binding and receptor function.

Conclusion and Future Directions



The discovery of the PSI domain's PDI activity has transformed our understanding of this once-thought structural module into a key enzymatic player in cellular signaling. Its critical role in the maturation and function of important receptors like MET and integrins makes it an attractive target for therapeutic intervention in diseases such as cancer and thrombosis. Future research should focus on further elucidating the substrate specificity of the PSI domain's PDI activity, identifying novel inhibitors, and exploring its role in other PSI domain-containing proteins. A deeper understanding of the regulation of its enzymatic activity will undoubtedly open new avenues for drug development.

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• To cite this document: BenchChem. [Discovery and history of Psi-DOM]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3063821#discovery-and-history-of-psi-dom]

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